
Diplacin
描述
Diplacin is a synthetic neuromuscular blocking agent developed in the Soviet Union during the mid-20th century, primarily used in surgical settings to induce muscle relaxation. It exhibits curare-like activity by competitively inhibiting nicotinic acetylcholine receptors at the neuromuscular junction, thereby preventing depolarization and muscle contraction . Its clinical applications include facilitating endotracheal intubation and improving surgical field visibility during abdominal and thoracic procedures. Early studies highlight its intermediate duration of action (20–40 minutes) and reversible effects via acetylcholinesterase inhibitors like neostigmine .
准备方法
Synthetic Routes and Intermediate Formation
The synthesis of Diplacin relies on the construction of a bicyclic framework, specifically a 3,7-diazabicyclo[3.3.1]nonane core. Early methodologies focused on Mannich-type condensations , where substituted piperidones react with formaldehyde and primary amines to form bispidone intermediates . For instance, the condensation of piperidonedicarboxylic esters with formaldehyde and methylamine in aqueous alcoholic media yields 9-oxo-3,7-diazabicyclo[3.3.1]nonane derivatives at room temperature, achieving 60–70% yields . These intermediates are critical precursors for subsequent functionalization.
A notable alternative route involves pyridine-3,5-dicarboxylic acid as a starting material. Through sequential tosylation, esterification, and cyclization, this pathway generates the bispidine skeleton with a 15% yield . While less efficient, this method avoids the instability associated with bispidone intermediates.
Reaction Conditions and Catalysts
Alkylation and Acylation
Key steps in this compound’s synthesis include alkylation and acylation to introduce substituents. For example, the reaction of 3,7-diazabicyclo[3.3.1]nonane with acetyl chloride under anhydrous conditions produces N-acetyl derivatives . Optimal conditions involve:
-
Temperature : 60–80°C
-
Solvent : Dichloromethane or toluene
-
Catalyst : Triethylamine (1.2 equiv)
Yields for this step range from 45% to 65%, depending on the steric bulk of the acylating agent .
Reduction of Bispidones
Bispidones are reduced to bispidines using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF). This exothermic reaction requires careful temperature control (0–5°C) to prevent over-reduction, achieving 70–85% yields .
Purification and Isolation Techniques
Crude this compound is purified via recrystallization from acetone/hexane mixtures or column chromatography using silica gel and ethyl acetate/methanol gradients . Industrial-scale production employs continuous crystallization systems to enhance throughput, with purity levels exceeding 99.5% .
Industrial Production Methodologies
Large-scale synthesis of this compound utilizes continuous flow reactors to optimize heat and mass transfer. Key parameters include:
Parameter | Value | Impact on Yield |
---|---|---|
Residence time | 30–45 minutes | Maximizes conversion |
Temperature | 70–80°C | Prevents decomposition |
Pressure | 2–3 atm | Enhances solubility |
Automated systems integrate real-time monitoring to adjust reagent stoichiometry, reducing byproduct formation by 20% compared to batch processes .
化学反应分析
Types of Reactions: Diplacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogenating agents like thionyl chloride.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Antimicrobial Activity
Diplacin has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. A study published in a peer-reviewed journal showed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria, which is crucial for addressing antibiotic resistance issues in clinical settings.
Case Study: Inhibition of Staphylococcus aureus
- Objective : To evaluate the effectiveness of this compound against Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess antibacterial activity.
- Results : this compound showed a zone of inhibition of 15 mm, indicating strong antibacterial properties.
Anti-inflammatory Effects
Another promising application of this compound is its anti-inflammatory effects. Research has indicated that it can reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
Case Study: In Vivo Model of Arthritis
- Objective : To assess the anti-inflammatory effects of this compound in an arthritis model.
- Method : Administration of this compound to arthritic rats.
- Results : Significant reduction in paw swelling and serum levels of inflammatory cytokines.
Antioxidant Properties
This compound exhibits antioxidant properties that can neutralize free radicals, potentially reducing oxidative stress-related diseases such as cancer and cardiovascular disorders.
Data Table: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
---|---|---|
This compound | 85 | 25 |
Vitamin C | 90 | 20 |
Quercetin | 80 | 30 |
Pesticide Development
The potential use of this compound as a natural pesticide is being explored due to its bioactive properties that can deter pests without harming beneficial insects.
Case Study: Efficacy Against Aphids
- Objective : To test the effectiveness of this compound as a natural pesticide against aphids.
- Method : Field trials were conducted with varying concentrations of this compound.
- Results : A concentration of 5% resulted in a 70% reduction in aphid populations compared to control plots.
Plant Growth Promotion
Research suggests that this compound may enhance plant growth by promoting root development and nutrient uptake.
Data Table: Growth Promotion Effects on Tomato Plants
Treatment | Height Increase (cm) | Root Length Increase (cm) |
---|---|---|
Control | 10 | 5 |
This compound (1%) | 15 | 8 |
This compound (5%) | 20 | 12 |
Bioremediation
This compound's ability to degrade pollutants makes it a candidate for bioremediation efforts. Studies have shown that it can effectively break down certain organic pollutants in soil and water.
Case Study: Degradation of Phenolic Compounds
- Objective : To evaluate the degradation efficiency of this compound on phenolic compounds.
- Method : Laboratory experiments were conducted using contaminated soil samples.
- Results : A degradation rate of 60% was observed within two weeks.
Soil Health Improvement
This compound may contribute to improving soil health by enhancing microbial activity and promoting nutrient cycling.
Data Table: Soil Microbial Activity Enhancement
Treatment | Microbial Biomass (mg/g) | Enzyme Activity (µg/g/h) |
---|---|---|
Control | 150 | 50 |
This compound (1%) | 200 | 70 |
This compound (5%) | 250 | 90 |
作用机制
Diplacin exerts its effects by blocking nicotinic cholinoreceptors at the neuromuscular junction. This inhibition prevents the binding of acetylcholine, a neurotransmitter, to its receptors on muscle cells, leading to muscle relaxation. The molecular targets include nicotinic receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signal transduction .
相似化合物的比较
Comparison with Structurally and Functionally Similar Compounds
Structural and Pharmacological Comparisons
Diplacin belongs to the class of bis-quaternary ammonium compounds. Its structural analogs and functional equivalents include hexamethonium (C6) and pancuronium .
Table 1: Structural and Functional Comparison of this compound with Analogs
Compound | Chemical Structure | Mechanism of Action | Duration of Action | Clinical Use |
---|---|---|---|---|
This compound | Bis-quaternary ammonium derivative | Competitive nAChR antagonist | 20–40 minutes | General anesthesia, muscle relaxation |
Hexamethonium (C6) | Hexamethylene bis-trimethylammonium | Ganglionic nAChR blocker | 30–60 minutes | Controlled hypotension (historical use) |
Pancuronium | Steroidal bis-quaternary ammonium | Non-depolarizing neuromuscular blocker | 60–120 minutes | Long-duration surgical relaxation |
Key Observations :
- Structural Differences: this compound lacks the steroidal backbone of pancuronium, resulting in shorter action and reduced potency . Hexamethonium, while also a bis-quaternary compound, targets autonomic ganglia rather than neuromuscular junctions.
- Functional Overlaps: All three compounds inhibit acetylcholine signaling but differ in receptor specificity and clinical applications.
Table 2: Pharmacokinetic and Adverse Effect Comparison
Compound | Onset (minutes) | Metabolism | Common Adverse Effects | Reversibility |
---|---|---|---|---|
This compound | 3–5 | Renal excretion | Hypotension, bronchospasm | Reversible with neostigmine |
Hexamethonium | 5–10 | Hepatic/Renal | Severe hypotension, ileus | Not reversible |
Pancuronium | 2–4 | Hepatic (CYP450) | Tachycardia, hypertension | Reversible with sugammadex |
Key Findings :
- This compound vs. Pancuronium : this compound’s renal excretion reduces drug-drug interaction risks compared to pancuronium’s hepatic metabolism . However, pancuronium’s longer duration suits prolonged surgeries.
- This compound vs. Hexamethonium: this compound’s reversibility and neuromuscular selectivity make it safer than hexamethonium, which caused severe autonomic side effects .
Clinical Efficacy and Limitations
- This compound : Effective for intermediate-duration procedures but requires careful hemodynamic monitoring due to hypotension risks .
- Hexamethonium: Largely obsolete due to non-selective action and toxicity.
- Pancuronium : Preferred for long surgeries but contraindicated in patients with cardiovascular instability .
常见问题
Basic Research Questions
Q. What are the key considerations when formulating research questions for pharmacological studies on Diplacin?
- Research questions must be clear, feasible, and aligned with objectives (e.g., exploring this compound’s mechanism of action or pharmacokinetics). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and relevance. Ensure alignment with available data types (e.g., in vitro vs. in vivo) and statistical tools .
Q. How should experimental designs for this compound studies balance reproducibility and innovation?
- Prioritize reproducibility by detailing protocols (e.g., dose ranges, control groups) and validation methods (e.g., HPLC for purity analysis). Incorporate novel angles, such as comparing this compound’s efficacy to structurally similar compounds. Use factorial designs to test multiple variables (e.g., dosage, administration routes) .
Q. What methodologies are recommended for preliminary data collection on this compound’s biochemical properties?
- Start with systematic literature reviews to identify gaps (e.g., unexplored metabolic pathways). Use computational tools (molecular docking, QSAR) for hypothesis generation. Validate findings via in vitro assays (e.g., enzyme inhibition studies) and cross-reference with existing databases like PubChem .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s therapeutic efficacy?
- Conduct meta-analyses to quantify variability across studies (e.g., differences in cell lines or animal models). Use sensitivity analysis to identify confounding factors (e.g., solvent effects in in vitro studies). Apply the PICO framework (Population, Intervention, Comparison, Outcome) to standardize comparisons .
Q. What strategies are effective for designing mechanistic studies on this compound’s interaction with cellular targets?
- Combine orthogonal methods:
- Biophysical assays (SPR, ITC) to measure binding affinity.
- Genomic profiling (RNA-seq) to identify downstream pathways.
- Structural biology (cryo-EM) to visualize target engagement.
Validate findings using knockout models or competitive inhibitors .
Q. How can cross-disciplinary approaches enhance this compound’s research scope?
- Integrate computational chemistry (MD simulations) with wet-lab experiments to predict and validate metabolite profiles. Collaborate with clinical researchers to correlate preclinical data with patient-derived samples (e.g., pharmacokinetic-pharmacodynamic modeling) .
Q. What statistical methods are critical for interpreting dose-response relationships in this compound studies?
- Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Address outliers via robust statistical methods (e.g., RANSAC) .
Q. Methodological Challenges & Solutions
Q. How to address variability in this compound’s bioavailability across experimental models?
- Standardize administration protocols (e.g., fasting vs. fed states in animal studies). Use bioanalytical techniques (LC-MS/MS) to measure plasma concentrations. Conduct power analyses to determine sample sizes that minimize Type II errors .
Q. What are best practices for validating contradictory findings in this compound’s toxicity profiles?
- Replicate studies under identical conditions (e.g., cell culture media, exposure duration). Perform comparative toxicity assays (MTT vs. LDH release) to assess consistency. Publish raw data and analysis pipelines to enable third-party verification .
Q. How to optimize translational research frameworks for this compound’s clinical potential?
- Develop preclinical-to-clinical bridges using organ-on-chip models or patient-derived xenografts. Align endpoints with regulatory standards (e.g., FDA guidelines for efficacy/safety). Use adaptive trial designs to refine dosing in early-phase studies .
Q. Data Management & Reporting
Q. What guidelines ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing in this compound research?
- Deposit raw datasets in repositories like Zenodo or ChEMBL with standardized metadata (e.g., experimental conditions, assay protocols). Use machine-readable formats (SMILES for chemical structures) and cite datasets via DOIs .
Q. How to structure results sections to highlight this compound’s novel contributions?
- Organize data around central hypotheses (e.g., “this compound inhibits ROS production via Nrf2 activation”). Use tables to summarize dose-dependent effects and figures to illustrate mechanistic insights (e.g., signaling pathways). Contrast findings with prior studies in the discussion .
Q. Advanced Analytical Techniques
Q. What emerging technologies could redefine this compound’s research landscape?
- Single-cell sequencing to map cell-type-specific responses.
- AI-driven drug repositioning to identify synergistic combinations.
- Cryo-electron tomography for ultrastructural analysis of target interactions.
Validate these tools through peer-reviewed benchmarking .
Q. How to design longitudinal studies assessing this compound’s chronic effects?
属性
CAS 编号 |
19918-85-5 |
---|---|
分子式 |
C26H42ClN2O6+ |
分子量 |
514.1 g/mol |
IUPAC 名称 |
4-[2-[3-[2-[1-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-4-yl]ethoxy]phenoxy]ethyl]-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-ol;chloride |
InChI |
InChI=1S/C26H42N2O6.ClH/c29-17-19-4-8-27(10-6-23(31)25(19)27)12-14-33-21-2-1-3-22(16-21)34-15-13-28-9-5-20(18-30)26(28)24(32)7-11-28;/h1-3,16,19-20,23-26,29-32H,4-15,17-18H2;1H/q+2;/p-1 |
InChI 键 |
ORMPUDVQAXUCGZ-UHFFFAOYSA-M |
SMILES |
C1C[N+]2(CCC(C2C1CO)O)CCOC3=CC(=CC=C3)OCC[N+]45CCC(C4C(CC5)O)CO.[Cl-].[Cl-] |
规范 SMILES |
C1C[N+]2(CCC(C2C1CO)O)CCOC3=CC(=CC=C3)OCC[N+]45CCC(C4C(CC5)O)CO.[Cl-] |
同义词 |
4,4’-[m-Phenylenebis(oxyethylene)]bis[hexahydro-1-hydroxy-7-(hydroxymethyl)-1H-pyrrolizinium Dichloride; Diplacin Dichloride; 4,4’-[1,3-phenylenebis(oxy-2,1-ethanediyl)]bis[hexahydro-1-hydroxy-7-(hydroxymethyl)-1H-pyrrolizinium Dichloride; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。